molecular formula C5H5BrFN3 B6242056 3-bromo-2-fluoro-6-hydrazinylpyridine CAS No. 2703782-18-5

3-bromo-2-fluoro-6-hydrazinylpyridine

Cat. No.: B6242056
CAS No.: 2703782-18-5
M. Wt: 206
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Description

3-bromo-2-fluoro-6-hydrazinylpyridine is a heterocyclic organic compound with the molecular formula C5H5BrFN3 It is a derivative of pyridine, featuring bromine, fluorine, and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-6-hydrazinylpyridine typically involves the halogenation of pyridine derivatives followed by the introduction of the hydrazine group. One common method includes the bromination of 2-fluoropyridine, followed by the reaction with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-fluoro-6-hydrazinylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-bromo-2-fluoro-6-hydrazinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-6-hydrazinylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine, fluorine, and hydrazine groups can influence its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-fluoropyridine
  • 3-bromo-2-fluoropyridine
  • 2-fluoro-6-hydrazinylpyridine

Uniqueness

3-bromo-2-fluoro-6-hydrazinylpyridine is unique due to the combination of bromine, fluorine, and hydrazine groups on the pyridine ring. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

CAS No.

2703782-18-5

Molecular Formula

C5H5BrFN3

Molecular Weight

206

Purity

95

Origin of Product

United States

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